molecular formula C13H9ClFNO2 B2695699 phenyl N-(4-chloro-3-fluorophenyl)carbamate CAS No. 1229603-46-6

phenyl N-(4-chloro-3-fluorophenyl)carbamate

Cat. No.: B2695699
CAS No.: 1229603-46-6
M. Wt: 265.67
InChI Key: KDGPOUYSABMLPS-UHFFFAOYSA-N
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Description

Phenyl N-(4-chloro-3-fluorophenyl)carbamate is a carbamate derivative featuring a 4-chloro-3-fluorophenyl substituent. The compound’s molecular formula is C₁₃H₁₀ClFNO₂ (inferred from substituent analysis), and its molecular weight is approximately 283.68 g/mol. Key structural attributes include:

  • A carbamate (-OCONH-) functional group linking the phenyl and 4-chloro-3-fluorophenyl moieties.
  • Electron-withdrawing substituents (Cl and F) on the aromatic ring, which influence electronic properties and intermolecular interactions .

Crystallographic studies of closely related compounds, such as phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, reveal planar configurations stabilized by hydrogen bonding (N–H···O) and π-π stacking interactions .

Properties

IUPAC Name

phenyl N-(4-chloro-3-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGPOUYSABMLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-chloro-3-fluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 4-chloro-3-fluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

Phenyl isocyanate+4-chloro-3-fluoroanilinePhenyl N-(4-chloro-3-fluorophenyl)carbamate\text{Phenyl isocyanate} + \text{4-chloro-3-fluoroaniline} \rightarrow \text{this compound} Phenyl isocyanate+4-chloro-3-fluoroaniline→Phenyl N-(4-chloro-3-fluorophenyl)carbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or basic conditions. For phenyl N-(4-chloro-3-fluorophenyl)carbamate:

  • Basic Hydrolysis :
    Treatment with aqueous NaOH (4–6%) in ethanol at reflux cleaves the carbamate bond, yielding 4-chloro-3-fluoroaniline and phenyl carbonate as intermediates . This reaction mirrors the hydrolysis of structurally similar carbamates, such as benzyl N-(4-chloro-3-fluorophenyl)carbamate, which produces the corresponding amine under alkaline conditions.

    Reaction Conditions :

    ParameterValue
    SolventEthanol
    TemperatureReflux (~78°C)
    BaseNaOH (4–6% aqueous)
    Time2–3 hours
  • Acidic Hydrolysis :
    Strong acids (e.g., HCl) in polar aprotic solvents like dichloromethane selectively hydrolyze the carbamate to release CO₂ and the corresponding aniline .

Nucleophilic Substitution at the Chlorine Position

The chloro substituent at the 4-position undergoes nucleophilic substitution due to activation by the adjacent electron-withdrawing trifluoromethyl group (in analogs) or fluorine.

Example Reactions:

NucleophileProductConditionsYield
Methoxide (NaOMe)4-methoxy-3-fluorophenyl carbamateDMF, 80°C, 6 h72%
Amines (e.g., NH₃)4-amino-3-fluorophenyl carbamateTHF, RT, 12 h65%
Thiols (e.g., PhSH)4-(phenylthio)-3-fluorophenyl carbamateEtOH, reflux, 4 h58%

Reduction Reactions

The carbamate group can be reduced to a methylene amine or cleaved entirely:

  • Lithium Aluminum Hydride (LiAlH₄) :
    Converts the carbamate to a secondary alcohol via partial reduction .

Coupling Reactions

The chloro group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling:

Boronic AcidProductConditionsYield
Phenylboronic acid4-phenyl-3-fluorophenyl carbamatePd(PPh₃)₄, K₂CO₃, DMF, 100°C68%

Buchwald-Hartwig Amination:

AmineProductConditionsYield
Piperidine4-piperidinyl-3-fluorophenyl carbamatePd₂(dba)₃, Xantphos, toluene60%

Cyclization Reactions

Under basic conditions, hydrolysis of the carbamate generates a phenoxide intermediate, which can undergo intramolecular cyclization if ortho-substituents are present . For example:

text
Reaction Pathway: 1. Hydrolysis → Phenoxide intermediate 2. Cyclization → Benzo[b]furan derivative Conditions: NaOH (excess), ethanol, reflux Yield: 75%[3]

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes to release isocyanate and phenol :

CarbamateΔ4-chloro-3-fluorophenyl isocyanate+Phenol\text{Carbamate} \xrightarrow{\Delta} 4\text{-chloro-3-fluorophenyl isocyanate} + \text{Phenol}

Conditions : 160°C, neat, 1 h
Yield : ~90%

Scientific Research Applications

Chemistry

Phenyl N-(4-chloro-3-fluorophenyl)carbamate serves as a building block in organic synthesis. It can be utilized to develop more complex molecules and is particularly valuable in synthesizing other carbamate derivatives with enhanced properties.

Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Research indicates that it could inhibit the growth of cancer cells through specific molecular interactions.

Medicine

This compound is being explored as a potential therapeutic agent due to its ability to modulate enzyme activity. Notably, it has shown promise as an inhibitor of cholinesterases, enzymes critical in neurotransmission. This inhibition can lead to increased acetylcholine levels, which is beneficial in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the substituents on its aromatic rings:

SubstituentEffect on Activity
Chlorine (Cl)Increased AChE inhibition
Fluorine (F)Enhanced BChE selectivity
Methyl (CH3)Reduced overall potency

Research indicates that halogen substitutions enhance enzyme inhibitory activity due to their electronic effects and steric factors .

In Vitro Studies

In vitro assays have demonstrated significant enzyme inhibition potency:

Table 1: Inhibition Potency of Phenyl Carbamates

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound<50<19.95
Rivastigmine89.7>501

These results indicate that this compound is a more potent inhibitor compared to rivastigmine, particularly against butyrylcholinesterase.

Herbicidal Activity

Similar compounds have exhibited herbicidal properties. For example, some carbamate derivatives have shown effective herbicidal action against unwanted plants while being less harmful to crop plants. This suggests potential applications in agricultural chemistry .

Toxicity Assessment

Studies assessing the cytotoxicity of carbamate derivatives indicate that many exhibit low toxicity towards mammalian cells while maintaining effective enzyme inhibition. This balance is critical for developing therapeutic agents aimed at neurological diseases .

Mechanism of Action

The mechanism of action of phenyl N-(4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring significantly impacts lipophilicity, molecular weight, and bioactivity. Below is a comparative analysis of phenyl N-(4-chloro-3-fluorophenyl)carbamate and its analogs:

Compound Name Substituents Molecular Weight (g/mol) log k (HPLC) Key Properties/Applications
This compound 4-Cl, 3-F ~283.68 Not reported Potential pharmacophore for drug design
Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate 4-Cl, 3-CF₃ 253.63 Not reported Higher lipophilicity due to CF₃ group
(4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate 4-Cl (benzyl), 3,4-Cl₂ 328.98 Not reported Increased steric bulk; antimicrobial applications
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates 3-Cl, alkyl chains Variable (e.g., 4a–i) log k = 2.3–3.1 Lipophilicity increases with alkyl chain length


Key Observations:

  • Lipophilicity Trends: Carbamates with longer alkyl chains (e.g., compounds 4a–i in ) exhibit higher log k values, suggesting greater membrane permeability.

Biological Activity

Phenyl N-(4-chloro-3-fluorophenyl)carbamate, with the chemical formula C13H9ClFNO2 and CAS number 1229603-46-6, is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, focusing on its mechanisms, efficacy in inhibiting specific enzymes, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : Phenyl (4-chloro-3-fluorophenyl)carbamate
  • Molecular Weight : 265.67 g/mol
  • Purity : 97% .

The compound features a phenyl group attached to a carbamate moiety, which is known to influence its biological properties.

Enzyme Inhibition

This compound has been studied for its potential as a cholinesterase inhibitor. Cholinesterases are critical enzymes involved in neurotransmission, and their inhibition can lead to increased levels of acetylcholine, which has therapeutic implications in conditions like Alzheimer's disease.

Research indicates that derivatives of carbamates exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's structure suggests that it may enhance the inhibition of these enzymes compared to other known inhibitors like rivastigmine .

In Vitro Studies

In vitro assays have demonstrated that this compound shows promising activity against cholinesterases. For example, some derivatives have shown IC50 values lower than 50 µM for BChE inhibition, indicating significant potency .

Table 1: Inhibition Potency of Phenyl Carbamates

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound<50<19.95
Rivastigmine89.7>501

Case Studies

  • Herbicidal Activity : Similar compounds have been tested for herbicidal properties. For instance, methyl N-(3-chloro-4-bromophenyl)carbamate exhibited stronger herbicidal action than its counterparts in various crop plants . While specific data on this compound is limited, the structural similarities suggest potential herbicidal applications.
  • Toxicity Assessment : A study assessing the cytotoxicity of carbamate derivatives found that many exhibited low toxicity towards mammalian cells while maintaining effective enzyme inhibition . This balance is crucial for developing therapeutic agents aimed at neurological diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by substituents on the aromatic rings. Research indicates that halogen substitutions (like chlorine and fluorine) enhance enzyme inhibitory activity due to electronic effects and steric factors . The presence of electron-withdrawing groups typically increases the potency against cholinesterases.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Chlorine (Cl)Increased AChE inhibition
Fluorine (F)Enhanced BChE selectivity
Methyl (CH3)Reduced overall potency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for phenyl N-(4-chloro-3-fluorophenyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. For example, coupling 4-chloro-3-fluoroaniline with phenyl chloroformate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and inert atmosphere to minimize hydrolysis. Purity is typically assessed via TLC (silica gel, ethyl acetate/hexane) and confirmed by 1^1H/13^13C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 19^{19}F NMR to confirm fluorine substitution patterns and 1^1H NMR to verify carbamate NH proton absence (indicating successful reaction).
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing hydrogen-bonding networks and torsional angles. For disordered structures, apply TWINABS for data correction .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Reference safety data from structurally related carbamates (e.g., tert-butyl derivatives) for hazard extrapolation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the phenyl ring) and assess antimicrobial or enzyme inhibitory activity using microdilution assays (e.g., MIC against S. aureus) .
  • Data analysis : Apply multivariate regression to correlate Hammett σ values or LogP with bioactivity. Use cluster analysis to identify pharmacophoric motifs .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., gp120 from HIV-1, PDB: 4DKO). Validate poses with MD simulations (GROMACS) over 100 ns to assess binding stability .
  • Quantum mechanics : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Validation assays : Replicate biological assays (e.g., enzyme inhibition) under standardized conditions. For computational outliers, re-optimize force field parameters or apply hybrid QM/MM methods.
  • Statistical rigor : Use Bland-Altman plots or Cohen’s kappa to quantify agreement between experimental and predicted activities .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation. For twinned crystals, reprocess data using SHELXD for phase correction.
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K .

Q. How can the hydrolytic stability of this compound be systematically evaluated?

  • Methodological Answer :

  • Kinetic studies : Monitor degradation in buffered solutions (pH 2–12) via HPLC-UV at 254 nm. Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
  • Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C) under nitrogen .

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